1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one
CAS No.:
Cat. No.: VC15851111
Molecular Formula: C14H20N2O
Molecular Weight: 232.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O |
|---|---|
| Molecular Weight | 232.32 g/mol |
| IUPAC Name | 1-(2-methyl-6-piperidin-1-ylpyridin-3-yl)propan-1-one |
| Standard InChI | InChI=1S/C14H20N2O/c1-3-13(17)12-7-8-14(15-11(12)2)16-9-5-4-6-10-16/h7-8H,3-6,9-10H2,1-2H3 |
| Standard InChI Key | BOLSRKOHBLBXGX-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1=C(N=C(C=C1)N2CCCCC2)C |
Introduction
1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one is a chemical compound that features a complex structure, incorporating a propanone group, a piperidine ring, and a pyridine moiety. This compound is of interest in medicinal chemistry due to its potential interactions with biological targets. The molecular formula for this compound is C14H20N2O, and it has a molecular weight of 232.32 g/mol .
Synthesis
The synthesis of 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one typically involves multi-step organic reactions. While specific synthetic routes for this compound are not detailed in the available literature, general methods for similar compounds often include reactions such as nucleophilic substitutions, condensations, or other organic transformations.
Applications
While specific applications for 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one are not detailed, compounds with similar structures are often explored for their potential in medicinal chemistry, particularly in areas such as neuropharmacology or as modulators of specific biological pathways.
Comparison with Related Compounds
1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one shares structural similarities with other compounds that contain piperidine and pyridine moieties. For example, 2-Methylpyridine lacks the piperidine and propanone groups, while 4-Piperidone contains a piperidine ring but lacks the pyridine moiety and has a ketone instead of a hydroxyl group.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methylpyridine | Contains a methyl group on the pyridine ring | Lacks piperidine and propanone moieties |
| 4-Piperidone | Contains a piperidine ring | Has a ketone instead of hydroxyl |
| 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one | Pyridine with methyl and piperidine groups, propanone attached | Unique combination of rings and functional groups |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume